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Compound of Interest

Compound Name: 3,5-Dichloro-2-nitroaniline

Cat. No.: B190037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a summary of available spectroscopic data for dichlorinated

nitroaniline isomers. A comprehensive search for nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3,5-Dichloro-2-nitroaniline was conducted across

various scientific databases. However, publicly accessible, experimentally determined spectra

for this specific isomer are not readily available at this time.

To provide valuable comparative data for researchers in the field, this guide presents the

available spectroscopic information for the closely related and well-characterized isomer, 4,5-

Dichloro-2-nitroaniline. The presented data, including ¹H NMR, ¹³C NMR, IR, and MS, are

crucial for the structural elucidation and characterization of these compounds, which are

important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

This guide also outlines generalized experimental protocols for acquiring such spectroscopic

data and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data of 4,5-Dichloro-2-nitroaniline
The following tables summarize the key spectroscopic data for 4,5-Dichloro-2-nitroaniline.
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Table 1: NMR Spectroscopic Data of 4,5-Dichloro-2-
nitroaniline

Nucleus Chemical Shift (δ) in ppm Solvent

¹H NMR
Data not available in search

results
-

¹³C NMR
Data not available in search

results
-

Note: Specific ¹H and ¹³C NMR data for 4,5-Dichloro-2-nitroaniline were not found in the

provided search results. Researchers would typically predict these values using computational

software or acquire them experimentally.

Table 2: Infrared (IR) Spectroscopic Data of 4,5-Dichloro-
2-nitroaniline[1][2]

Vibrational Mode Wavenumber (cm⁻¹)

N-H Stretch Typically 3300-3500

Aromatic C-H Stretch Typically 3000-3100

NO₂ Asymmetric Stretch Typically 1500-1570

NO₂ Symmetric Stretch Typically 1335-1380

C-N Stretch Typically 1250-1360

C-Cl Stretch Typically 600-800

Note: The IR spectrum for 4,5-Dichloro-2-nitroaniline is available on the NIST WebBook[1][2].

The table provides typical ranges for the expected vibrational modes.

Table 3: Mass Spectrometry (MS) Data of 4,5-Dichloro-2-
nitroaniline[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H%2C9H2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6641641&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C₆H₄Cl₂N₂O₂

Molecular Weight 207.01 g/mol

Major Fragments (m/z)

Specific fragmentation patterns would be

determined from the mass spectrum available

on the NIST WebBook.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic compounds like dichloro-nitroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be

based on the solubility of the compound and its chemical inertness.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Tune and shim the probe to the specific solvent and sample.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of

scans, relaxation delay, and spectral width.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
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Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically,

multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable

compounds, dissolve the sample in a suitable solvent and inject it into a gas

chromatograph coupled to a mass spectrometer.

Direct Infusion: For less volatile compounds, dissolve the sample and infuse it directly into

the ion source of the mass spectrometer.
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Ionization:

Electron Ionization (EI): A common technique for GC-MS that provides detailed

fragmentation patterns.

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or

thermally labile molecules, often used with liquid chromatography.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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Compound Synthesis & Purification

Data Interpretation & Structure Elucidation
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Dichloro-Nitroaniline Isomers: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190037#spectroscopic-data-of-3-5-dichloro-2-
nitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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